molecular formula C22H21FN2O4S2 B2634832 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide CAS No. 951572-95-5

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2634832
CAS No.: 951572-95-5
M. Wt: 460.54
InChI Key: CFNQGRIRBBRUJF-UHFFFAOYSA-N
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Description

This compound is a dual-sulfonamide derivative featuring a tetrahydroquinoline core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 7-position with a 4-methylbenzenesulfonamide moiety. The fluorine atom on the benzenesulfonyl group introduces electronegativity, while the methyl group on the second sulfonamide contributes steric bulk. Such structural features are common in medicinal chemistry, particularly in kinase inhibitors or antimicrobial agents, though specific applications for this compound require further investigation .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-16-4-10-20(11-5-16)30(26,27)24-19-9-6-17-3-2-14-25(22(17)15-19)31(28,29)21-12-7-18(23)8-13-21/h4-13,15,24H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNQGRIRBBRUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the tetrahydroquinoline core, which can be synthesized through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine The resulting tetrahydroquinoline is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reagents. The use of continuous flow reactors could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly involving the sulfonyl and fluorobenzene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For example, compounds structurally related to N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl] have shown effectiveness against various bacterial strains. In vitro assays reveal that these compounds can inhibit bacterial growth by disrupting cellular processes.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. A notable investigation involving selective phosphodiesterase inhibitors demonstrated that similar tetrahydroquinoline derivatives could reduce inflammatory responses in animal models. The mechanism involves the modulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory pathways.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Research has indicated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. One study reported that related compounds effectively inhibited tumor growth in xenograft models.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in treating autoimmune diseases. One notable study reported that tetrahydroquinoline derivatives could effectively modulate T helper 17 (Th17) cell responses in mouse models of rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that the compound exhibits favorable bioavailability. For instance, a related compound showed an oral bioavailability of approximately 48% in mice and 32% in rats. This suggests that N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl] could be a viable candidate for further development as an oral therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryReduces inflammatory responses via cAMP modulation
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Autoimmune ModulationModulates Th17 cell responses; reduces severity of rheumatoid arthritis in animal models

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and fluorobenzene groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The tetrahydroquinoline core may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Compound Name Core Structure Substituent 1 Substituent 2 Unique Features
Target Compound Tetrahydroquinoline 4-Fluorobenzenesulfonyl 4-Methylbenzenesulfonamide Dual sulfonamides; fluorine substitution
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Naphthalene-methoxyphenyl hybrid 4-Methylbenzenesulfonamide 4-Methoxyphenyl, naphthyl Chiral center; high stereochemical purity (99%)
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-...-carboxylate (7f) Dihydroquinoline N,4-Dimethylbenzenesulfonamide Chloro, fluoro, cyclopropyl Carboxylate ester; multi-halogenated

Key Observations :

  • Sulfonamide Diversity : Unlike the target compound’s dual sulfonamides, compound 7f incorporates a carboxylate ester , which may alter solubility and metabolic stability .
  • Halogenation : Fluorine in the target compound vs. chlorine and fluorine in 7f —differences in electronegativity and steric effects could modulate binding interactions.

Physicochemical Properties and Analytical Data

Table 2: Comparative Physicochemical and Spectroscopic Data
Property/Analysis Target Compound (Inferred) (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Compound 7f
Polarity Moderate (fluorine increases electronegativity) High (methoxy and naphthyl groups enhance lipophilicity) Low (carboxylate ester increases hydrophilicity)
Stereochemical Purity Not reported 99% enantiomeric excess Not specified
1H NMR Shifts Expected aromatic protons: δ 7.2–8.1 (fluorophenyl, methylbenzenesulfonamide) δ 7.3–8.5 (naphthyl and methoxyphenyl) δ 1.2–2.1 (cyclopropyl, methyl groups)
Mass Spectrometry Predicted [M+H]+: ~489 g/mol Observed [M+H]+: 447.2 [M+H]+: 618.3 (chlorine isotope pattern)

Notes:

  • The target compound’s fluorine atom may downfield-shift adjacent aromatic protons in NMR compared to the methoxy group in .
  • The tetrahydroquinoline core could reduce planarity, affecting UV-Vis absorption compared to fully aromatic analogs.

Research Findings and Functional Implications

  • Sulfonamide Interactions : Dual sulfonamides in the target compound may engage in hydrogen bonding or act as pharmacophores in enzyme inhibition, similar to benzenesulfonamide-containing carbonic anhydrase inhibitors .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (vs. chlorine in 7f ) might enhance membrane permeability but reduce halogen-bonding capacity .
  • Chirality : Unlike the chiral compound in , the target compound’s stereochemistry is unconfirmed, which could limit its specificity in asymmetric catalysis or receptor targeting.

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a tetrahydroquinoline moiety and a sulfonyl group, which are known to influence its biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20FN2O2S2\text{C}_{18}\text{H}_{20}\text{F}\text{N}_2\text{O}_2\text{S}_2

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and pathways involved in disease processes. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. This mechanism suggests potential applications in antimicrobial therapy. Additionally, the fluorobenzenesulfonyl group may enhance the compound's binding affinity to target proteins due to its electron-withdrawing properties.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains. A study indicated that compounds with similar structures displayed IC50 values ranging from 50 to 200 µM against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Sulfonamides have also been investigated for their anticancer properties. The compound under consideration has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in specific cancer cell lines by modulating pathways related to cell survival and death .

Case Studies

  • Study on Anticancer Activity : A case study involving the administration of related sulfonamide compounds reported a reduction in tumor size in murine models when treated with similar tetrahydroquinoline derivatives. The mechanism was linked to the inhibition of angiogenesis and modulation of immune responses .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria. The results showed that compounds with the tetrahydroquinoline structure had enhanced activity compared to traditional sulfa drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Fluorine Substitution : The presence of fluorine at the para position on the benzene ring enhances lipophilicity and potentially increases cellular uptake.
  • Tetrahydroquinoline Backbone : Modifications on this backbone have shown varying degrees of activity against different biological targets.
CompoundActivity TypeIC50 (µM)Reference
Compound AAntibacterial150
Compound BAnticancer75

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